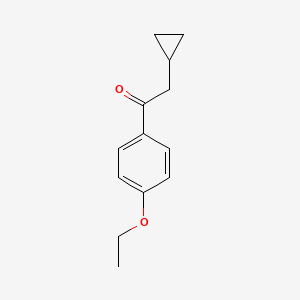

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one

Description

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one is a substituted acetophenone derivative with a cyclopropyl group at the alpha position and a 4-ethoxyphenyl substituent. Its molecular formula is C₁₃H₁₆O₂, and it has a molecular weight of 204.27 g/mol . The 4-ethoxyphenyl moiety contributes electron-donating effects via the ethoxy group (-OCH₂CH₃), while the cyclopropyl group introduces steric and electronic complexity due to its strained three-membered ring structure. This compound is cataloged as a chemical building block, indicating its utility in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name |

2-cyclopropyl-1-(4-ethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-15-12-7-5-11(6-8-12)13(14)9-10-3-4-10/h5-8,10H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBJBNCGEYCOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one typically involves the reaction of cyclopropyl ketone with 4-ethoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted ethanone derivatives.

Scientific Research Applications

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Data

The following table summarizes key structural and molecular features of 2-cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one and its analogs:

Key Differences and Implications

In contrast, the 4-chlorophenyl group in the analog (CAS 123989-29-7) is electron-withdrawing, which may alter solubility and binding affinity in biological systems . The cyclopropyl group introduces steric hindrance and strain, which can affect conformational flexibility and intermolecular interactions. For example, 1-{2-[4-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one (CAS 303986-67-6) has a bulkier isopropyl substituent, which may reduce crystal packing efficiency compared to the target compound .

Synthetic Relevance :

- Compounds like 1-(2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (C₁₃H₁₄O) are synthesized via palladium-catalyzed cross-coupling reactions, as described in Molecules (2015) . Similar methods may apply to the target compound, though its cyclopropyl group could necessitate optimized reaction conditions.

Physicochemical Properties: The absence of a cyclopropyl group in 1-(4-ethoxyphenyl)ethan-1-one (C₉H₁₀O₂) results in a lower molecular weight (150.18 vs. The bicyclic tetralin scaffold in C₁₃H₁₄O (186.25 g/mol) may exhibit distinct hydrogen-bonding patterns compared to the target compound, as suggested by studies on crystal packing and intermolecular interactions .

Biological Activity

2-Cyclopropyl-1-(4-ethoxyphenyl)ethan-1-one is a synthetic organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.32 g/mol. The compound features a cyclopropyl group and an ethoxy-substituted phenyl moiety, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Similar compounds have been shown to modulate various biochemical pathways, influencing cellular processes such as apoptosis and inflammation.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Biological Activity

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.015 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| HT-29 (Colon Cancer) | 15 µM |

These results warrant further investigation into its potential as a chemotherapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against common pathogens responsible for hospital-acquired infections. The compound demonstrated potent activity against multidrug-resistant strains, highlighting its therapeutic potential in treating infections caused by resistant bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to significant cell death, particularly in MCF-7 cells, suggesting a mechanism involving apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.